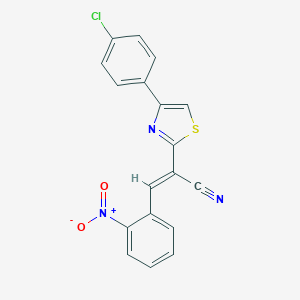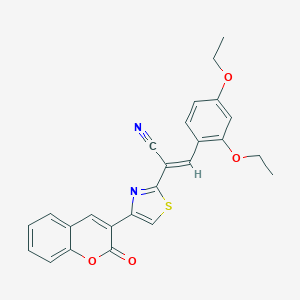
4-Chinoxalin-2-ylphenol
Übersicht
Beschreibung
4-Quinoxalin-2-ylphenol is a chemical compound with the molecular formula C14H10N2O It is characterized by a quinoxaline ring fused to a phenol group
Wissenschaftliche Forschungsanwendungen
4-Quinoxalin-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
Target of Action
Quinolines and quinolones, which are structurally similar to 4-quinoxalin-2-ylphenol, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are also known to target bacterial enzymes DNA gyrase and DNA topoisomerase IV .
Mode of Action
Quinolones, a related class of compounds, are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolones, which share structural similarities with 4-quinoxalin-2-ylphenol, are known to affect various biochemical pathways, including those involved in bacterial dna synthesis .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their excellent tissue penetration and concentrations, as reflected in their particularly large apparent volumes of distribution .
Result of Action
Quinolones, a related class of compounds, are known to cause cell death by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a melting point of 204-206°C
Cellular Effects
Quinones, a class of compounds related to 4-Quinoxalin-2-ylphenol, have been shown to have several beneficial effects, including antioxidant activity and potential anti-cancer properties
Molecular Mechanism
Quinoxalines have been shown to undergo acid-catalyzed rearrangements, leading to the formation of biheterocyclic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinoxalin-2-ylphenol typically involves the reaction of 2-bromo-4’-hydroxyacetophenone with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 4-Quinoxalin-2-ylphenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Quinoxalin-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinoxalin-2-ylbenzoquinone.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products:
Oxidation: Quinoxalin-2-ylbenzoquinone.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitro-quinoxalin-2-ylphenol and halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with a wide range of applications in medicinal chemistry.
Phenol: A simple aromatic compound with a hydroxyl group, used as a precursor in the synthesis of various chemicals.
Uniqueness: 4-Quinoxalin-2-ylphenol is unique due to the presence of both a quinoxaline ring and a phenol group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
4-quinoxalin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECDAQWBBZAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333339 | |
| Record name | 4-quinoxalin-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33707-91-4 | |
| Record name | 4-quinoxalin-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide](/img/structure/B377944.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B377948.png)
![[3-Amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B377949.png)
![3-{2-Nitrophenyl}-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377950.png)
![3-amino-2-(4-bromobenzoyl)-6-oxo-4,5,6,7-tetrahydrospiro(thieno[2,3-b]pyridine-4,1'-cyclohexane)-5-carbonitrile](/img/structure/B377951.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B377953.png)
![N'-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)isonicotinohydrazide](/img/structure/B377960.png)
![N-[(E)-[2-(4-bromophenyl)indolizin-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B377962.png)
![3-nitro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B377963.png)
![6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B377964.png)
![N-[1-[(4-iodoanilino)carbonyl]-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B377966.png)
![[(2-[(2-Chlorobenzoyl)amino]-3-{4-nitrophenyl}acryloyl)amino]acetic acid](/img/structure/B377968.png)
